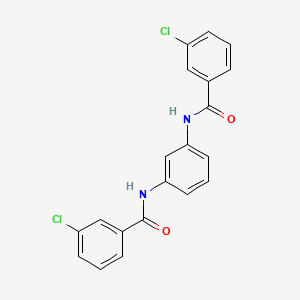
N,N'-1,3-phenylenebis(3-chlorobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,3-phenylenebis(3-chlorobenzamide) is a synthetic compound that is widely used in scientific research. Its chemical formula is C27H20Cl2N2O2, and it is also known as bis-3-chloro-4-benzamidobenzophenone or BPB. This compound has a variety of applications in biochemistry and molecular biology due to its ability to bind to proteins and other biomolecules. In
科学的研究の応用
N,N'-1,3-phenylenebis(3-chlorobenzamide) has a wide range of applications in scientific research. One of its primary uses is as a protein crosslinking agent. It can be used to covalently link two proteins together, allowing researchers to study protein-protein interactions and protein structure. Additionally, BPB can be used to label proteins for detection and purification purposes. It has also been used as a fluorescent probe for the detection of proteins and nucleic acids.
作用機序
The mechanism of action of N,N'-1,3-phenylenebis(3-chlorobenzamide) is based on its ability to form covalent bonds with proteins and other biomolecules. The compound contains two benzamide groups that can react with the amino or carboxyl groups of proteins, resulting in the formation of a stable covalent bond. This crosslinking can alter the structure and function of the proteins, allowing researchers to study their properties in more detail.
Biochemical and Physiological Effects
N,N'-1,3-phenylenebis(3-chlorobenzamide) has been shown to have a variety of biochemical and physiological effects. In one study, it was found to inhibit the activity of the proteasome, a cellular complex responsible for protein degradation. This inhibition can lead to the accumulation of damaged proteins and ultimately cell death. Additionally, BPB has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.
実験室実験の利点と制限
One of the main advantages of using N,N'-1,3-phenylenebis(3-chlorobenzamide) in lab experiments is its ability to crosslink proteins and other biomolecules. This allows researchers to study protein-protein interactions and protein structure in more detail. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using BPB is that it can be toxic to cells at high concentrations. Careful dosing and experimentation is required to ensure that the compound is not causing unwanted effects.
将来の方向性
There are several potential future directions for research involving N,N'-1,3-phenylenebis(3-chlorobenzamide). One area of interest is the development of BPB-based anti-cancer drugs. The compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, researchers may investigate the use of BPB as a protein labeling agent in live cells, allowing for the study of protein dynamics and localization. Finally, the use of BPB in combination with other crosslinking agents may lead to the development of new techniques for studying protein structure and function.
合成法
The synthesis of N,N'-1,3-phenylenebis(3-chlorobenzamide) involves the reaction of 3-chlorobenzoic acid with 4-aminoacetophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with standard equipment.
特性
IUPAC Name |
3-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-6-1-4-13(10-15)19(25)23-17-8-3-9-18(12-17)24-20(26)14-5-2-7-16(22)11-14/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBACOFQDYETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,3-phenylenebis(3-chlorobenzamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6138141.png)

![ethyl 6-chloro-4-hydroxy-7-[(isopropylamino)methyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6138154.png)
![4-(3-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6138161.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6138162.png)
![4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6138178.png)
![methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B6138184.png)
![4-({2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6138190.png)
![1-cyclopentyl-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6138200.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6138203.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6138205.png)
![1-[5-(4-fluorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6138230.png)
![1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6138233.png)
![4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B6138236.png)